(4-Aminobutyl)(methyl)(propan-2-yl)amine

Description

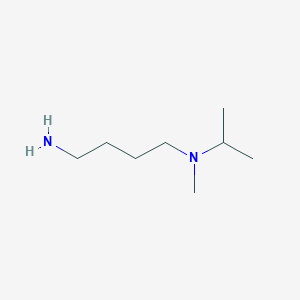

(4-Aminobutyl)(methyl)(propan-2-yl)amine is a tertiary amine characterized by a central nitrogen atom bonded to three distinct groups: a methyl group (-CH₃), an isopropyl group (-CH(CH₃)₂), and a 4-aminobutyl chain (-(CH₂)₄NH₂). This structure confers unique physicochemical properties, including moderate polarity due to the primary amine terminus and lipophilicity from the branched alkyl groups. The compound’s molecular formula is C₈H₂₀N₂, with a molecular weight of 144.26 g/mol .

Properties

IUPAC Name |

N'-methyl-N'-propan-2-ylbutane-1,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2/c1-8(2)10(3)7-5-4-6-9/h8H,4-7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBEOCWDIZZEPIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)CCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Aminobutyl)(methyl)(propan-2-yl)amine typically involves the reaction of 1,4-diaminobutane with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of high-pressure reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (4-Aminobutyl)(methyl)(propan-2-yl)amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: It can be reduced to form primary amines or other reduced derivatives.

Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenated compounds and alkylating agents are often employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce primary amines.

Scientific Research Applications

(4-Aminobutyl)(methyl)(propan-2-yl)amine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which (4-Aminobutyl)(methyl)(propan-2-yl)amine exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The compound’s amine groups can form hydrogen bonds and ionic interactions with various molecular targets, influencing their function and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares (4-Aminobutyl)(methyl)(propan-2-yl)amine with structurally related tertiary amines:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties |

|---|---|---|---|---|

| This compound | C₈H₂₀N₂ | 144.26 | Methyl, isopropyl, 4-aminobutyl | Tertiary amine, diamine, moderate polarity |

| (4-Phenylphenyl)methylamine | C₁₆H₁₉N | 225.33 | Biphenylmethyl, isopropyl | Aromatic, lipophilic, low water solubility |

| 1-(4-Methoxyphenyl)propan-2-ylamine | C₁₁H₁₇NO | 179.26 | 4-Methoxyphenyl, methyl | Psychoactive, stimulant, moderate basicity |

| Propan-2-yl[(2,4,6-trimethylphenyl)methyl]amine | C₁₃H₂₁N | 191.32 | Trimethylphenyl, isopropyl | Sterically hindered, high lipophilicity |

Key Observations:

- Polarity and Solubility: The 4-aminobutyl chain in the target compound enhances water solubility compared to aryl-substituted amines (e.g., biphenylmethyl or trimethylphenyl derivatives), which are more lipophilic .

- Basicity: The primary amine group in the 4-aminobutyl chain increases basicity relative to non-amine-containing analogs (e.g., (4-Bromophenyl)methylamine in ).

- Steric Effects: Bulky substituents, such as trimethylphenyl or adamantyl groups (), reduce reactivity in nucleophilic reactions compared to the target compound’s flexible alkyl chain.

Research Findings and Trends

- Solubility-Bioactivity Relationships: Bulky, lipophilic amines (e.g., trimethylphenyl derivatives) show reduced bioavailability compared to the target compound, as noted in adamantane studies () .

- Synthetic Flexibility: The 4-aminobutyl chain allows for further functionalization (e.g., conjugation with carboxylic acids), a strategy used in for pyrrolo[2,3-d]pyrimidine derivatives .

- Thermodynamic Stability: Tertiary amines with branched alkyl groups (e.g., isopropyl) exhibit higher thermal stability than linear-chain analogs, as seen in industrial applications .

Biological Activity

(4-Aminobutyl)(methyl)(propan-2-yl)amine, also known as isopropyl 4-aminobutylmethylamine, is a diamine compound with the molecular formula C8H20N2. This compound exhibits a variety of biological activities and applications, particularly in medicinal chemistry and biochemistry.

Chemical Structure:

- Molecular Formula: C8H20N2

- Functional Groups: Contains two amine groups, contributing to its reactivity and biological interactions.

Synthesis:

The synthesis of this compound typically involves the reaction of 1,4-diaminobutane with isopropylamine under controlled conditions. The reaction often utilizes solvents such as ethanol or methanol and may require catalysts to enhance yield and efficiency.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Enzyme Interaction: The compound can modulate enzyme activity through binding interactions facilitated by its amine groups, which can form hydrogen bonds and ionic interactions with target enzymes or receptors.

- Receptor Modulation: It may act as a ligand in biochemical assays, influencing receptor activation or inhibition.

Antibacterial Activity

Compounds with similar structures have demonstrated antibacterial properties against Gram-positive bacteria. The mechanism typically involves binding to the bacterial ribosomal subunit, inhibiting protein synthesis . While direct studies on this compound's antibacterial activity are not well-documented, its amine functionality suggests potential for similar effects.

Comparative Analysis

To understand the uniqueness of this compound compared to other compounds, a comparison table is provided below:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| 1,4-Diaminobutane | Diamine | Moderate reactivity | Simpler structure lacking additional functional groups |

| Isopropylamine | Primary amine | Limited biological activity | Single amine group |

| N-Methyl-1,3-propanediamine | Diamine | Anticancer properties | Different arrangement of amine groups |

| This compound | Diamine | Potential anticancer/antibacterial activity | Combination of butyl chain and isopropyl group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.